molecular formula C21H23N5O4 B2884978 6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878719-63-2

6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2884978
M. Wt: 409.446
InChI Key: VPMUJMPBSIWAKE-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Structural Activity Relationships

The structure-activity relationships of arylimidazopyridine cardiotonics have been investigated, revealing the importance of specific substituents for optimal inotropic activity. These studies have led to the discovery of compounds with both inotropic and vasodilator activities, highlighting the potential of such structures in the development of cardiovascular drugs (Robertson et al., 1985).

Additionally, the versatility of related compounds for regioselective synthesis has been demonstrated through reactions with various reagents, suggesting their adaptability in synthesizing targeted molecules with potential pharmacological applications (Ostrovskyi et al., 2011).

Potential Pharmacophores in Drug Design

Compounds within this structural family, such as imidazopyridines and purines, are considered potent pharmacophores widely utilized in drug design and medicinal chemistry. Their structural flexibility allows for the creation of novel compounds with targeted biological activities (Simo et al., 1998).

For instance, mesoionic imidazopyrimidine diones, analogs of purine diones, exhibit unique properties that make them candidates for further pharmacological exploration, potentially leading to new therapeutic agents (Coburn & Taylor, 1982).

Enzymatic Stability and Biological Activity

The enzymatic stability of tricyclic derivatives from the imidazo[1,2-a]-purine group has been studied, providing insights into their metabolic stability and potential efficacy as antiviral agents. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates (Muszalska-Kolos et al., 2020).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound .

properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-11-7-8-16(30-6)15(9-11)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)10-12(2)27/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMUJMPBSIWAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

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